molecular formula C18H24N2O2 B5683853 N,N'-dicyclopentylphthalamide

N,N'-dicyclopentylphthalamide

Cat. No. B5683853
M. Wt: 300.4 g/mol
InChI Key: PYTBNPQRZZAHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-dicyclopentylphthalamide (DPA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phthalimide derivatives and is known for its ability to bind to sigma receptors. Sigma receptors are a group of proteins that are found in various tissues and organs throughout the body, including the brain, heart, and lungs. The binding of DPA to these receptors has been shown to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of N,N'-dicyclopentylphthalamide is not fully understood, but it is thought to involve the modulation of sigma receptors. Sigma receptors are known to interact with a variety of ligands, including neurotransmitters, hormones, and drugs. The binding of N,N'-dicyclopentylphthalamide to sigma receptors has been shown to alter their activity, leading to changes in downstream signaling pathways.
Biochemical and Physiological Effects
The binding of N,N'-dicyclopentylphthalamide to sigma receptors has been shown to have a range of biochemical and physiological effects. These effects include modulation of neurotransmitter release, regulation of ion channels, and regulation of cell survival pathways. Additionally, N,N'-dicyclopentylphthalamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-dicyclopentylphthalamide in lab experiments is its specificity for sigma receptors. This allows researchers to selectively target these receptors without affecting other proteins or pathways. Additionally, N,N'-dicyclopentylphthalamide is a synthetic compound, which allows for precise control over its purity and concentration.
One limitation of using N,N'-dicyclopentylphthalamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of N,N'-dicyclopentylphthalamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving N,N'-dicyclopentylphthalamide. One area of interest is the development of new sigma receptor ligands that are more potent and selective than N,N'-dicyclopentylphthalamide. Additionally, researchers are interested in exploring the potential therapeutic applications of N,N'-dicyclopentylphthalamide and other sigma receptor ligands. These applications include the treatment of neurodegenerative diseases, drug addiction, and cancer.
Conclusion
In conclusion, N,N'-dicyclopentylphthalamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound has been shown to modulate the activity of sigma receptors, leading to a range of biochemical and physiological effects. While there are limitations to using N,N'-dicyclopentylphthalamide in lab experiments, its specificity and synthetic nature make it a valuable tool for studying sigma receptors and their role in various physiological processes.

Synthesis Methods

The synthesis of N,N'-dicyclopentylphthalamide involves the reaction of phthalic anhydride with cyclopentylamine in the presence of a catalyst. This reaction results in the formation of N,N'-dicyclopentylphthalamide as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

N,N'-dicyclopentylphthalamide has been used in a variety of scientific research applications, including studies on sigma receptor function, drug addiction, and neuroprotection. The compound has been shown to modulate the activity of sigma receptors, which are involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. The use of N,N'-dicyclopentylphthalamide in these studies has helped to elucidate the role of sigma receptors in these processes and has provided insight into potential therapeutic targets for various diseases.

properties

IUPAC Name

1-N,2-N-dicyclopentylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)18(22)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTBNPQRZZAHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-dicyclopentylbenzene-1,2-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.